8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Description
Properties
IUPAC Name |
8-(4-aminopiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c11-7-1-4-15(5-2-7)8-9-13-14-10(17)16(9)6-3-12-8/h3,6-7H,1-2,4-5,11H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVXEULBUBQROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN3C2=NNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of the Triazolo[4,3-a]pyrazin-3(2H)-one Core
- Starting from a pyrazine derivative, a triazole ring is fused via condensation with hydrazine or substituted hydrazines.
- Cyclization is promoted under controlled heating conditions, often in polar aprotic solvents such as 1,4-dioxane or tetrahydrofuran.
- The reaction conditions are optimized to obtain the 3(2H)-one tautomeric form with high yield.
Step 2: Introduction of the 4-Aminopiperidin-1-yl Group
- The 8-position on the triazolo-pyrazinone core is activated, typically by halogenation (e.g., chlorination).
- A nucleophilic substitution reaction is then carried out with 4-aminopiperidine under basic conditions.
- The reaction is often performed in solvents like 1,2-dichloroethane or methylene chloride at room temperature or slightly elevated temperatures.
- Purification is achieved by extraction, washing, drying, and chromatographic techniques to isolate the pure compound.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields reported for analogous compounds and inferred for this compound based on available data:
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Core formation | Pyrazine derivative + hydrazine | 1,4-Dioxane, THF | Reflux or 60-80°C | 70-85 | Cyclization to form triazolo-pyrazinone core |
| Halogenation (activation) | Chlorinating agent (e.g., chloroacetyl chloride) | THF | 0-25°C | 80-90 | Activation at 8-position for substitution |
| Nucleophilic substitution | 4-Aminopiperidine + base (e.g., triethylamine) | 1,2-Dichloroethane | Room temp to 40°C | 70-75 | Introduction of 4-aminopiperidin-1-yl group |
| Purification | Extraction, chromatography | Ethyl acetate, silica | Ambient | - | Flash chromatography for pure product |
These conditions are consistent with those used in related triazolo[4,3-a]pyrazine derivative syntheses and supported by patent disclosures.
Analytical and Purification Techniques
- Chromatography: Flash chromatography on silica gel with eluents such as mixtures of ammonia in methanol and ethyl acetate/cyclohexane is commonly used to purify the final product.
- Spectroscopic Characterization: Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are employed to confirm the molecular weight and purity. For example, MS (ES+) typically shows a molecular ion peak corresponding to [M+H]+.
- Yield Optimization: Reaction times, solvent choice, and temperature are optimized to maximize yield and minimize by-products.
Research Findings and Optimization Notes
- The nucleophilic substitution step benefits from using freshly distilled solvents and anhydrous conditions to prevent hydrolysis and side reactions.
- The choice of base and reaction temperature critically affects the substitution efficiency.
- Diastereomeric purity can be influenced by reaction conditions, as seen in related triazolo-pyrazine derivatives where cis and trans isomers are separable by HPLC.
- Scale-up procedures maintain similar conditions with attention to stirring and temperature control to ensure reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .
Scientific Research Applications
Inhibition of GSK-3
Research indicates that derivatives of triazolopyrazinones, including 8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one , may act as inhibitors of glycogen synthase kinase-3 (GSK-3). GSK-3 is implicated in various cellular processes and is a target for therapeutic interventions in conditions such as Alzheimer's disease and diabetes mellitus. The inhibition of GSK-3 can potentially lead to neuroprotective effects and improved glucose metabolism.
PARP1 Inhibition
This compound has shown promise as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme essential for DNA repair mechanisms. Inhibiting PARP1 can enhance DNA damage in cancer cells, making it a candidate for cancer therapy. This mechanism is particularly relevant in the context of tumors with defective DNA repair pathways.
Anticancer Potential
The ability of This compound to inhibit critical enzymes involved in DNA repair positions it as a potential anticancer agent. Studies suggest that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
Synthetic Pathways
The synthesis of This compound typically involves multi-step synthetic routes. The synthesis may include:
- Formation of the triazole ring.
- Introduction of the piperidine moiety.
- Final modifications to achieve the desired compound.
These synthetic pathways are crucial for producing derivatives with enhanced biological activities.
Mechanism of Action
The mechanism of action of 8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 8-(4-Amino-1-piperidinyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Molecular Formula : C₁₀H₁₄N₆O
- Molecular Weight : 234.26 g/mol
- CAS Registry Number : 1325305-68-7
- ChemSpider ID : 26001755
Structural Features: The compound features a [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one core substituted at the 8-position with a 4-aminopiperidine group.
Applications: Primarily investigated as a scaffold for targeting human adenosine A₁ and A₂A receptors (hA₁AR/hA₂AAR), which are implicated in neurological disorders such as Parkinson’s disease and inflammation .
Comparison with Structurally Similar Compounds
Substituent Variations at the 8-Position
The 8-position of the triazolo-pyrazinone scaffold is critical for modulating biological activity. Below is a comparative analysis of key analogs:
Key Findings from Structural Comparisons
Aminopiperidine vs. Sulfonamide Derivatives: The 4-aminopiperidine group in the target compound enhances CNS-targeted activity due to improved lipophilicity and amine-mediated receptor interactions . In contrast, the piperidine-sulfonyl derivative () exhibits antimalarial activity (IC₅₀ = 4.98 µM) but lacks adenosine receptor affinity, highlighting the role of sulfonamide groups in parasitic enzyme inhibition .
Aromatic Substitutions: Phenyl groups at the 2-position (e.g., compound 19 in ) improve adenosine receptor binding via π-π stacking interactions, whereas fluorobenzyl substituents () may optimize metabolic stability and selectivity .
Piperazine vs. Piperidine Modifications: Piperazinyl derivatives (e.g., ) demonstrate dual A₁/A₂A receptor antagonism, likely due to increased conformational flexibility compared to rigid piperidine analogs .
Structure-Activity Relationship (SAR) Insights
- 8-Position Substitutions: Basic amines (e.g., 4-aminopiperidine) favor CNS penetration and receptor binding. Sulfonamides prioritize antiparasitic activity via falcipain-2 enzyme inhibition .
- 2-Position Modifications :
- Aryl groups (e.g., phenyl, fluorobenzyl) enhance receptor affinity but may reduce solubility.
- Heterocyclic Variations :
- Pyridine vs. pyrazine cores influence electronic properties and metabolic stability .
Biological Activity
8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique triazolo-pyrazine core which has been associated with various pharmacological effects including anticancer, antibacterial, and potential neuroprotective properties. This article aims to provide an in-depth review of the biological activities associated with this compound, supported by data tables and relevant case studies.
- Molecular Formula : C10H14N6O
- Molecular Weight : 234.26 g/mol
- CAS Number : 1325305-68-7
Anticancer Activity
This compound has demonstrated significant anti-proliferative effects against various cancer cell lines. Research indicates that this compound inhibits c-Met kinase, a critical regulator of cell growth and differentiation.
Table 1: IC50 Values Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 0.83 ± 0.07 |
| This compound | MCF-7 | 0.15 ± 0.08 |
| This compound | HeLa | 2.85 ± 0.74 |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .
Antibacterial Activity
In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity. Studies have shown moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 16 |
These results indicate that the compound exhibits significant antibacterial properties comparable to established antibiotics .
The biological activities of this compound are believed to arise from its ability to interact with specific enzymes and proteins within cells. Notably:
- c-Met Kinase Inhibition : The compound binds to the active site of c-Met kinase, inhibiting its function and disrupting downstream signaling pathways crucial for cancer cell proliferation .
Case Studies
Several studies have explored the biological activity of triazolo-pyrazine derivatives:
- Study on Anticancer Activity : A compound structurally similar to 8-(4-amino-piperidinyl) showed potent inhibition against A549 and MCF-7 cell lines with IC50 values indicating strong anti-tumor potential .
- Antibacterial Evaluation : The antibacterial efficacy was assessed using microbroth dilution methods revealing promising results against common pathogens such as Staphylococcus aureus and Escherichia coli .
Q & A
Q. What are the common synthetic routes for 8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one derivatives?
The synthesis typically involves cyclization reactions using carbonyldiimidazole (CDI) as a coupling agent. A general procedure includes refluxing a carboxylic acid derivative with CDI in anhydrous DMFA at 100°C, followed by reaction with N1-substituted hydrazinopyrazinones. Purification is achieved via recrystallization from DMFA/i-propanol mixtures . For amino-substituted derivatives, bis-(2-chloroethyl)amine hydrochloride is used in sulfolane at 150°C to introduce piperazinyl groups .
Q. How are intermediates characterized during the synthesis of triazolopyrazinone derivatives?
Intermediates are characterized using NMR, NMR, and melting point analysis. For example, 8-amino-2-phenyl derivatives exhibit distinct aromatic proton signals (δ 7.31–8.12 ppm) and NH peaks (δ 7.50 ppm), while piperazinyl substituents show characteristic triplet signals for CH groups (δ 2.65–3.30 ppm) . TLC is used to monitor reaction progress .
Q. What purification methods are effective for triazolopyrazinone derivatives?
Recrystallization (e.g., using ethanol or DMF/i-propanol mixtures) and liquid chromatography (e.g., cyclohexane/EtOAc/MeOH gradients) are standard. For example, compound 45 was purified via liquid chromatography with a 63% yield . Phosphorus oxychloride-mediated reactions often yield intermediates pure enough for direct use without further purification .
Advanced Research Questions
Q. How can regioselectivity challenges in triazolopyrazinone synthesis be addressed?
Regioselectivity depends on the substituent position during cyclization. For instance, introducing 4-aminopiperidin-1-yl groups at the 8-position requires careful control of reaction temperature (150°C in sulfolane) and stoichiometry of bis-(2-chloroethyl)amine hydrochloride to avoid competing pathways . Computational modeling (e.g., AutoDock Vina) can predict steric and electronic influences on cyclization .
Q. How can researchers optimize reaction conditions to improve yields?
Key parameters include:
- Solvent choice : Anhydrous DMFA or dioxane minimizes side reactions .
- Catalyst use : Triethylamine facilitates benzylation of piperazinyl derivatives .
- Reaction time : Extended reflux (24–48 hours) ensures complete conversion for bulky substituents . For example, compound 23 achieved a 79% yield using DMF as a solvent and optimized stoichiometry .
Q. What strategies resolve contradictions in reported biological activities?
Discrepancies in adenosine receptor binding (e.g., A1 vs. A2A selectivity) may arise from substituent electronic effects. Comparative studies using radioligand assays and molecular docking (e.g., AutoDock Vina) can clarify structure-activity relationships. For instance, 8-amino derivatives with para-substituted aryl groups show enhanced A2A affinity due to improved hydrogen bonding .
Q. How can computational methods predict the compound’s mechanism of action?
Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations model interactions with biological targets. For example, triazolopyrazinones targeting DPP-IV inhibitors (e.g., MK-0431) were validated via docking into the enzyme’s active site, revealing critical hydrogen bonds with Glu205 and Tyr547 .
Q. What analytical techniques validate the compound’s stability under biological conditions?
High-resolution mass spectrometry (HRMS) and HPLC-UV are used to assess degradation. For example, azacoelenterazine (azaCTZ), a non-oxidizable analog, demonstrated stability in luciferase assays via LC-MS monitoring of its intact molecular ion ([M+H] = 449.2) .
Methodological Tables
Table 1: Key Synthetic Parameters for Triazolopyrazinone Derivatives
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | CDI, DMFA, 100°C, 24h | 56–93% | |
| Piperazinyl Substitution | Bis-(2-chloroethyl)amine, 150°C | 63–79% | |
| Benzylation | Benzyl chloride, dioxane, reflux | 56–79% |
Table 2: Spectral Data for Selected Derivatives
| Compound | NMR (δ, ppm) | Key Features |
|---|---|---|
| 19 | 2.84 (t, CH), 7.50 (br s, NH) | Piperazinyl NH |
| 23 | 5.18 (s, CH), 7.72 (s, H-5) | Benzyl CH, aromatic |
| 45 | 5.54 (br s, NH), 7.60 (s, H-5) | Piperazinyl/aryl coupling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
